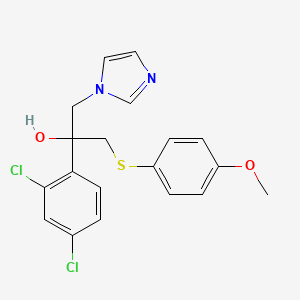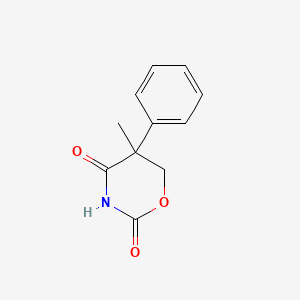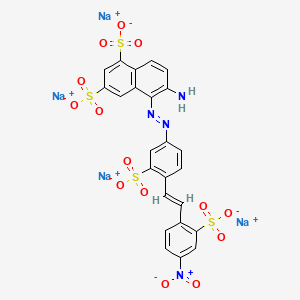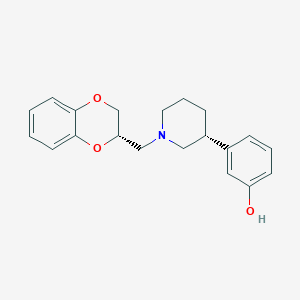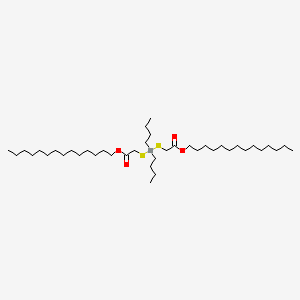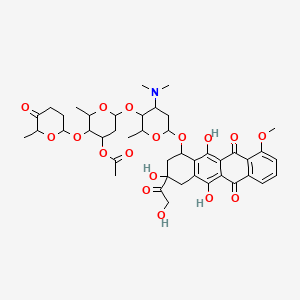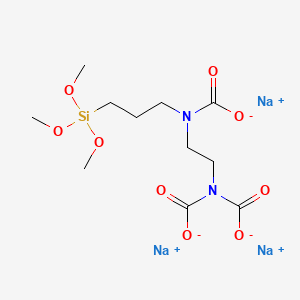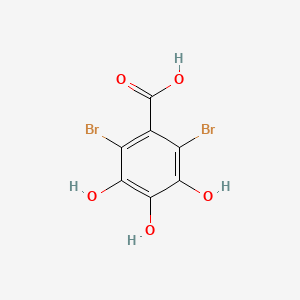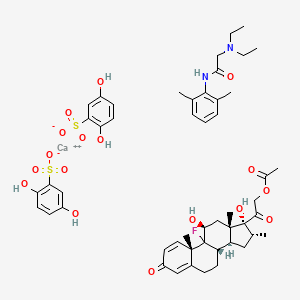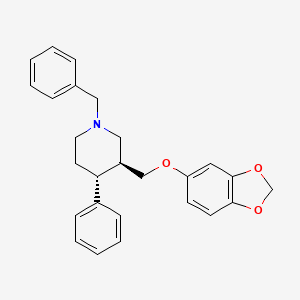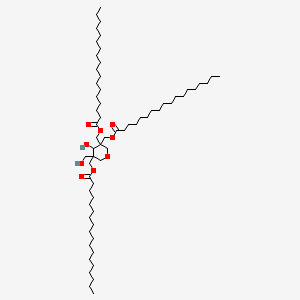
Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester is a complex organic compound with a unique structure that combines elements of fatty acids and pyran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester typically involves the esterification of octadecanoic acid with a pyran derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the pyran ring can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound’s structure makes it a candidate for studying lipid metabolism and enzyme interactions.
Industry: Used in the production of surfactants and emulsifiers.
作用机制
The mechanism by which Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound’s behavior in biological systems. The pyran ring structure may also interact with specific enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Octadecanoic acid (Stearic acid): A simple fatty acid without the pyran ring structure.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A compound with a similar pyran ring but different functional groups.
Glycerol esters: Compounds with ester groups but lacking the pyran ring.
Uniqueness
Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester is unique due to its combination of a long-chain fatty acid with a pyran ring structure. This dual nature allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
属性
CAS 编号 |
38215-33-7 |
|---|---|
分子式 |
C63H120O9 |
分子量 |
1021.6 g/mol |
IUPAC 名称 |
[4-hydroxy-3-(hydroxymethyl)-5,5-bis(octadecanoyloxymethyl)oxan-3-yl]methyl octadecanoate |
InChI |
InChI=1S/C63H120O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(65)70-55-62(52-64)53-69-54-63(61(62)68,56-71-59(66)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-72-60(67)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61,64,68H,4-57H2,1-3H3 |
InChI 键 |
VHNCFRKADVLJRF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



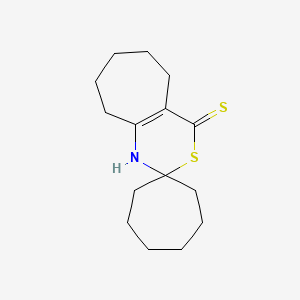
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
